phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
CAS No.:
Cat. No.: VC10306294
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O3 |
|---|---|
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | phenyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
| Standard InChI | InChI=1S/C15H12N2O3/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)20-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18) |
| Standard InChI Key | XUFACQMZVUZSFA-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3 |
| Canonical SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (C₁₅H₁₂N₂O₃) features a quinoxaline backbone—a bicyclic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 4. The 3-oxo group introduces a ketone functionality, while the 1(2H)-carboxylate ester links a phenyl group to the nitrogen at position 1.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | Phenyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
| SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3 |
| Canonical SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3 |
| PubChem CID | 26833761 |
The planar quinoxaline core facilitates π-π stacking interactions, while the phenyl and carboxylate groups enhance solubility and reactivity .
Spectroscopic Identification
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ confirm the presence of carbonyl (C=O) groups from the ketone and ester functionalities .
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¹H NMR: Signals at δ 10.93 ppm (NH) and δ 7.2–8.1 ppm (aromatic protons) align with the dihydroquinoxaline structure .
Synthesis and Derivative Formation
Core Synthesis Strategies
The compound is typically synthesized via condensation reactions. A representative method involves:
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Quinoxaline Core Formation: Reacting o-phenylenediamine with diethyl oxalate under acidic conditions yields 3-oxo-3,4-dihydroquinoxaline.
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Esterification: Treating the intermediate with phenyl chloroformate in the presence of a base (e.g., NaH) introduces the phenyl carboxylate group .
Derivative Synthesis
Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate serves as a scaffold for diverse derivatives:
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Schiff Bases: Condensation with aromatic aldehydes (e.g., benzaldehyde) produces N′-arylidene derivatives, enhancing antimicrobial activity .
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Heterocyclic Hybrids: Reaction with isatin or acetylcoumarin yields fused heterocycles with improved anticancer properties .
Table 2: Common Derivatives and Their Applications
| Derivative Class | Biological Activity | Key Reagents |
|---|---|---|
| Schiff Bases | Antimicrobial | Aromatic aldehydes |
| Pyrazole Hybrids | Anticancer | Acetylacetone |
| Oxadiazole Derivatives | COX-2 Inhibition | Triethyl orthoformate |
Chemical Reactivity and Stability
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ converts the 3-oxo group to a quinoxaline-2,3-dione, enhancing electrophilicity.
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Reduction: NaBH₄ reduces the ketone to a secondary alcohol, yielding 3-hydroxy derivatives.
Nucleophilic Substitution
The carboxylate ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to form carboxylic acid derivatives, which are precursors for amide coupling.
Biological Activities and Mechanisms
Enzyme Inhibition
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EGFR Inhibition: Derivatives exhibit IC₅₀ values <1 µM against epidermal growth factor receptor (EGFR), a target in non-small cell lung cancer .
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COX-2 Selectivity: Structural analogs demonstrate 10-fold selectivity for cyclooxygenase-2 (COX-2) over COX-1, reducing inflammatory side effects .
Antimicrobial Efficacy
Schiff base derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin .
Applications in Drug Development
Anticancer Agents
Hybrids incorporating coumarin or pyrazole moieties induce apoptosis in MCF-7 breast cancer cells via caspase-3 activation .
Anti-Inflammatory Therapeutics
COX-2-selective derivatives reduce carrageenan-induced paw edema in murine models by 60–70% at 10 mg/kg doses .
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